An In-depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
An In-depth Technical Guide to tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate, a key building block in modern organic and medicinal chemistry. With the CAS Number 72287-76-4, this N-Boc protected glycine dimethylamide derivative offers a strategic advantage in the synthesis of complex molecules, particularly in the realm of peptide chemistry and drug discovery. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its critical applications with a focus on pharmaceutical development, and outlines essential safety and handling procedures. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding for researchers and drug development professionals.
Introduction and Significance
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate, also known as N-Boc-glycine dimethylamide, is a bifunctional organic molecule that combines the stability of a tert-butoxycarbonyl (Boc) protecting group with the reactivity of a secondary amine precursor. The Boc group is renowned in organic synthesis for its robustness under a variety of reaction conditions and its facile, selective removal under acidic conditions. This allows for the strategic unmasking of the amine functionality at a desired point in a multi-step synthesis.
The dimethylamide moiety provides a stable, polar terminus that can influence the solubility and conformational properties of the parent molecule. In the context of medicinal chemistry, the carbamate and amide functionalities are recognized as important structural motifs in many approved therapeutic agents due to their chemical stability and ability to participate in hydrogen bonding interactions with biological targets. The controlled introduction of a protected glycine unit is a common strategy in the design of peptidomimetics and other bioactive compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72287-76-4 | |
| Molecular Formula | C₉H₁₈N₂O₃ | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Solid | |
| Purity | ≥95.0% | |
| InChI Key | PIHHWCMBAMTJAK-UHFFFAOYSA-N |
Synthesis Protocol and Mechanistic Insights
The synthesis of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate is most commonly achieved through the coupling of N-Boc-glycine with dimethylamine. This reaction exemplifies a standard amide bond formation, a cornerstone of organic synthesis. The following protocol is a robust and reproducible method for the preparation of this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate.
Detailed Experimental Protocol
Materials:
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N-Boc-glycine (1.0 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
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Dimethylamine solution (2.0 M in THF) (1.5 eq)
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Triethylamine (TEA) (2.0 eq)
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Dichloromethane (DCM), anhydrous
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and dissolve it in anhydrous dichloromethane.
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Activation: Add HOBt (1.2 eq) and triethylamine (2.0 eq) to the solution and stir at room temperature for 10 minutes. Cool the reaction mixture to 0 °C in an ice bath.
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Carbodiimide Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes.
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Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate.
Mechanistic Rationale
The use of EDC and HOBt is a classic and effective strategy for amide bond formation. EDC, a water-soluble carbodiimide, activates the carboxylic acid of N-Boc-glycine to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester. This HOBt-ester is less prone to racemization and readily undergoes nucleophilic attack by dimethylamine to form the desired amide bond, regenerating HOBt in the process. Triethylamine is added as a base to neutralize the hydrochloride salt of EDC and any acidic byproducts.
Applications in Research and Drug Development
The unique structural features of tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate make it a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis and Peptidomimetics
As a protected glycine derivative, this compound is a fundamental component in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for its incorporation into a growing peptide chain, with the dimethylamide serving as a stable C-terminal cap or as an internal modification to influence the peptide's conformation and biological activity.
A Key Intermediate in Pharmaceutical Synthesis
This carbamate serves as a crucial intermediate in the synthesis of complex, biologically active molecules. A notable example is its role as a precursor to key intermediates in the synthesis of targeted cancer therapies. For instance, a structurally similar and more complex derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a vital intermediate in the synthesis of Osimertinib (AZD9291).[1][2] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] The synthesis of this intermediate highlights the importance of the Boc-protected aminoethyl dimethylamino moiety in constructing the final drug molecule.[1]
Logical Relationship in Drug Synthesis
Caption: Logical flow from the carbamate building block to a final drug product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate. The following information is based on data for structurally similar carbamate and amide compounds.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn.
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Respiratory Protection: If handling large quantities or if dust/vapors are generated, use a NIOSH-approved respirator.
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First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Conclusion
tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate is a versatile and valuable building block for organic and medicinal chemists. Its strategic combination of a stable protecting group and a functional amide moiety provides a powerful tool for the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. This guide has provided an in-depth overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.
References
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PubChem. tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
